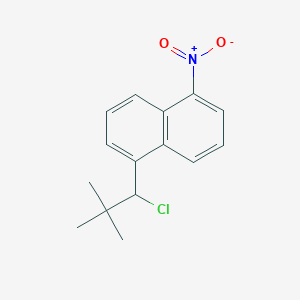![molecular formula C16H19N3O3S B14381189 N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-81-1](/img/structure/B14381189.png)
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is a compound of significant interest in the field of medicinal chemistryThe compound’s structure includes an aminophenyl group and a sulfonyl group, which contribute to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 2-aminophenylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting HDACs, which are involved in gene expression regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit HDACs and induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for biological research
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of HDACs. By binding to the active site of HDAC enzymes, it prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in changes in chromatin structure and gene expression, ultimately affecting cell proliferation and survival. The molecular targets include HDAC1 and HDAC2, which are key regulators of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chidamide: Another HDAC inhibitor with a similar aminophenyl-benzamide structure.
Vorinostat: A hydroxamic acid-based HDAC inhibitor.
Panobinostat: A pan-HDAC inhibitor with a different chemical structure but similar biological activity.
Uniqueness
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is unique due to its specific sulfonyl group, which enhances its binding affinity and selectivity for HDAC enzymes. This structural feature distinguishes it from other HDAC inhibitors and contributes to its potent biological activity .
Eigenschaften
CAS-Nummer |
90233-81-1 |
|---|---|
Molekularformel |
C16H19N3O3S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H19N3O3S/c1-11(2)23(21,22)19-13-7-5-6-12(10-13)16(20)18-15-9-4-3-8-14(15)17/h3-11,19H,17H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
RUXDDCGGTLQAON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


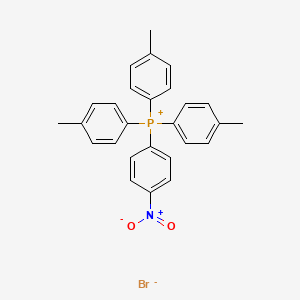
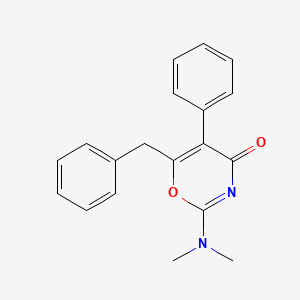
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)

![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)


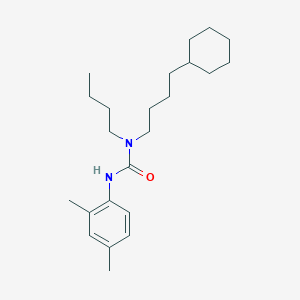
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
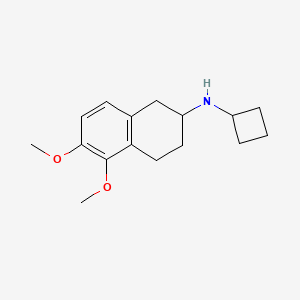

![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
